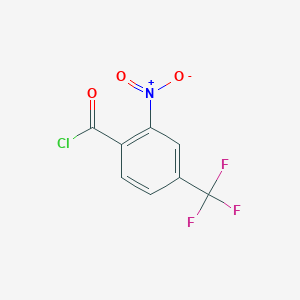

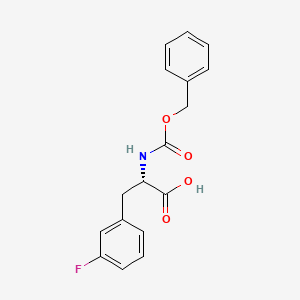

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Overview

Description

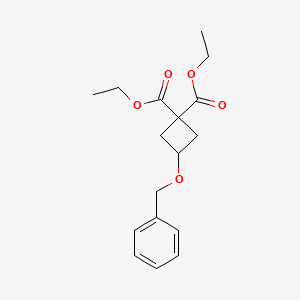

“2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as a type of benzamide . This compound is mentioned in a patent application for KIF18A inhibitors . The compounds in this patent are capable of modulating KIF18A protein, influencing the process of cell cycle and cell proliferation to treat cancer and cancer-related diseases .

Scientific Research Applications

Herbicide Development and Agricultural Chemistry

Research has highlighted the use of nicotinamide derivatives, including compounds structurally related to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," in the synthesis of novel herbicides. These compounds exhibit significant herbicidal activity against a range of plant species. For instance, a study presented the synthesis and herbicidal activity evaluation of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showing excellent herbicidal activity against certain weeds (Chen Yu et al., 2021). Another study focused on the sustainable design of ionic forms of Vitamin B3, used as environmentally friendly agrochemicals, demonstrating the potential of nicotinamide derivatives in agriculture (W. Stachowiak et al., 2022).

Molecular Structure and Crystallography

The structural characterization of compounds similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide" has been a subject of interest, with studies reporting on the crystal structures of nicotinamide derivatives. These findings are essential for understanding the chemical and physical properties of such compounds, which can be pivotal in designing new materials and pharmaceuticals (M. D. de Souza et al., 2005).

Drug Development and Pharmaceutical Applications

Nicotinamide derivatives have been explored for their pharmaceutical potential, including as antimicrobial agents, in drug synthesis, and as components in co-crystal formation to improve drug properties. For instance, the synthesis of nevirapine, an anti-infective agent, involved a compound structurally similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," showcasing the role of such compounds in medicinal chemistry (Hu Yong-an, 2012).

properties

IUPAC Name |

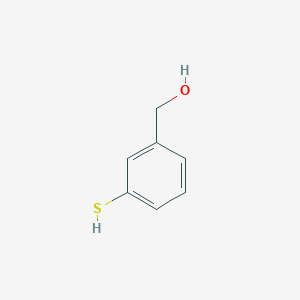

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNNDARJVVJAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

acetic acid](/img/structure/B1316894.png)